Structural Differentiation: The Key Benzofuran-Hydroxypropyl Motif vs. Classic Pyrazolyl Benzenesulfonamides
CAS 2034601-42-6 is structurally differentiated from the canonical COX-2 inhibitor pharmacophore (e.g., celecoxib, SC-558) by the complete absence of the hallmark 3-trifluoromethyl or 4-halophenyl substitution on the pyrazole ring [1]. Instead, it incorporates a benzofuran-2-yl group linked via a chiral 2-hydroxypropyl spacer to the sulfonamide nitrogen, a fragment absent in all marketed pyrazolyl benzenesulfonamides such as celecoxib, valdecoxib, and their derivatives [1]. This modification is hypothesized to abolish COX-2 affinity while introducing potential for carbonic anhydrase zinc-binding or LpxC active-site engagement [2][3].
| Evidence Dimension | Presence of benzofuran-2-yl-2-hydroxypropyl substituent vs. trifluoromethyl/bromophenyl substitution |
|---|---|
| Target Compound Data | Benzofuran-2-yl-2-hydroxypropyl group present; no halogenated pyrazole substitution |
| Comparator Or Baseline | Celecoxib (CAS 169590-42-5): 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. SC-558 (CAS 162054-21-5): 4-[5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. |
| Quantified Difference | Not applicable – qualitative structural comparison only. |
| Conditions | 2D chemical structure comparison; pharmacophore mapping from published COX-2 inhibitor SAR [1]. |
Why This Matters
Procurement of a structurally distinct sulfonamide enables researchers to interrogate non-COX-2 biological targets (e.g., carbonic anhydrases, LpxC) without the confounding anti-inflammatory activity that dominates the pyrazolyl benzenesulfonamide class.
- [1] Penning, T.D.; Talley, J.J.; Bertenshaw, S.R.; et al. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). J. Med. Chem. 1997, 40, 1347-1365. View Source
- [2] Hussain, T.; Ullah, S.; Alrokayan, S.; et al. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Adv. 2023, 13, 18461-18479. View Source
- [3] Kawai, T.; Iwata, Y.; Oba, M.; et al. Sulfonamide-based non-alkyne LpxC inhibitors as Gram-negative antibacterial agents. Bioorg. Med. Chem. Lett. 2017, 27, 1045-1049. PMID: 28082037. View Source
